1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one
Description
This compound features a piperidine ring substituted at the 3-position with a 1,3,4-oxadiazole moiety bearing a 2H-1,3-benzodioxol-5-yl group. The oxadiazole ring enhances stability and hydrogen-bonding capacity, common in bioactive molecules .
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-4-16(22)21-8-3-5-13(10-21)18-20-19-17(25-18)12-6-7-14-15(9-12)24-11-23-14/h6-7,9,13H,2-5,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYMJCYVTBNINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one typically involves multi-step processes. A common route includes the formation of the oxadiazole ring through the cyclization of hydrazide derivatives with carboxylic acids. The piperidine ring is introduced via nucleophilic substitution reactions, where it reacts with various electrophilic intermediates under controlled conditions, such as appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production scales up the synthetic methods using continuous flow reactors, optimizing conditions like temperature, pressure, and solvent systems to maximize efficiency and minimize waste. Techniques like crystallization, distillation, and chromatographic separation are employed for purification.
Chemical Reactions Analysis
Types of Reactions
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one undergoes several types of reactions:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate.
Reduction: : Reduction can be achieved using lithium aluminum hydride.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitutions, particularly at positions influenced by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or acidic conditions.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Various halogenated intermediates and base or acid catalysts.
Major Products
Oxidation: : Produces carboxylic acids and ketones.
Reduction: : Generates alcohols and amines.
Substitution: : Leads to a variety of substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one is used extensively in scientific research:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential effects on biological pathways and interactions with proteins.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.
Industry: : Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one exerts its effects is multi-faceted. Its molecular targets include various enzymes and receptors within biological systems. The benzodioxole and oxadiazole moieties facilitate binding to active sites, modulating activity through pathways like inhibition or activation of specific proteins. These interactions can influence cellular processes, leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxo-1,3-PQPB (Corrosion Inhibitor)
Structure: 1-[3-(2H-1,3-Benzodioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]butan-1-one . Key Differences:
- Replaces the oxadiazole-piperidine core with a dihydropyrazol-quinoxaline system.
- Exhibits corrosion inhibition for mild steel in acidic media (1 M HCl) with inhibition efficiency correlated to electrochemical and quantum chemical parameters .
Usmarapride (5-HT4 Receptor Agonist)
Structure : 3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole .
Key Differences :
- Shares the oxadiazole-piperidine motif but includes an indazole group and methoxypropyl chain.
- Functions as a serotonin 5-HT4 receptor partial agonist, highlighting the role of oxadiazole in receptor binding .
Implications : The target compound’s benzodioxol group may confer distinct pharmacokinetic properties (e.g., metabolic stability) compared to usmarapride’s indazole moiety.
Eutylone (β-keto-EBDB)
Structure: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one . Key Differences:
- Lacks the oxadiazole-piperidine system; instead, it has an ethylamino side chain.
- Classified as a psychoactive β-keto-amphetamine derivative . Implications: The target compound’s oxadiazole-piperidine core likely reduces neuroactivity compared to Eutylone’s amine group, redirecting its utility toward non-CNS applications.
BI95024 (Oxadiazole-Thiadiazole Hybrid)
Structure : 3-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine .
Key Differences :
- Replaces the butanone group with a thiadiazole-carbonyl substituent.
- No explicit application data, but the thiadiazole may enhance metabolic resistance . Implications: The target compound’s butanone group could improve solubility compared to BI95024’s hydrophobic thiadiazole.
Research Findings and Gaps
- Corrosion Inhibition : Structural analogs like Oxo-1,3-PQPB achieve >80% inhibition efficiency via adsorption on mild steel . The target compound’s oxadiazole may improve this by stronger electron donation to metal surfaces.
- Receptor Modulation : Usmarapride’s 5-HT4 activity suggests the oxadiazole-piperidine scaffold is viable for receptor targeting, but substitution patterns (e.g., benzodioxol vs. indazole) dictate specificity.
- Synthetic Feasibility : Compounds like BI95024 demonstrate the synthetic accessibility of oxadiazole-piperidine hybrids, supporting scalable production of the target compound.
Biological Activity
The compound 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one, also known by its chemical identifiers such as CID 23612548, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 407.4 g/mol. Its structure includes a piperidine ring and an oxadiazole moiety that are crucial for its biological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study comparing various oxadiazole compounds found that those with an acetyl group demonstrated enhanced activity against multiple bacterial strains. For instance, compounds synthesized from the oxadiazole framework showed higher efficacy than ciprofloxacin in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. subtilis |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
| Compound C | 2 | 4 |
Cytotoxicity Studies
Cytotoxicity assessments reveal varying effects of the compound on different cell lines. In a study involving L929 cells, certain derivatives exhibited significant cytotoxicity at concentrations of 100 µM and above. However, some compounds led to increased cell viability at lower concentrations .
Table 2: Cytotoxicity Results
| Compound | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|---|
| Compound A | 100 | 40 | 30 |
| Compound B | 50 | 120 | 110 |
| Compound C | 12 | 90 | 95 |
The mechanism underlying the antimicrobial activity of these compounds is believed to involve the interaction of the oxadiazole ring with bacterial DNA or enzymes involved in biofilm formation. The presence of specific functional groups like -N=CO plays a critical role in these interactions .
Case Studies
Several case studies highlight the therapeutic potential of oxadiazole derivatives:
- Study on Antimicrobial Efficacy : A comparative analysis of various oxadiazole derivatives demonstrated that those containing benzodioxole structures exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Cytotoxicity in Cancer Cell Lines : Another study evaluated the effects of synthesized oxadiazole derivatives on cancer cell lines (A549 and HepG2). The results indicated that several compounds not only inhibited cell proliferation but also stimulated cell viability at certain concentrations, suggesting a dual role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
